molecular formula C10H16O4 B3049143 Dimethyl 2,5-dimethylhex-2-enedioate CAS No. 19550-59-5

Dimethyl 2,5-dimethylhex-2-enedioate

Cat. No.: B3049143
CAS No.: 19550-59-5
M. Wt: 200.23 g/mol
InChI Key: ZXXDDSPXEBOXDR-FNORWQNLSA-N
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Description

Dimethyl 2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C10H16O4. It is characterized by its ester functional groups and a double bond within its carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dimethylhex-2-enedioate can be synthesized through esterification reactions involving 2,5-dimethylhex-2-enedioic acid and methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,5-dimethylhex-2-enedioic acid.

    Reduction: 2,5-dimethylhexane-2,5-diol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 2,5-dimethylhex-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,5-dimethylhex-2-enedioate involves its interaction with various molecular targets, including enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The double bond within the carbon chain also allows for potential interactions with unsaturated sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-hexenedioate: Similar structure but lacks the additional methyl groups at positions 2 and 5.

    Dimethyl succinate: A simpler ester with no double bonds or additional methyl groups.

    Dimethyl maleate: Contains a double bond but has a different carbon chain structure.

Uniqueness

Dimethyl 2,5-dimethylhex-2-enedioate is unique due to its specific arrangement of ester groups and the presence of a double bond along with additional methyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

dimethyl (E)-2,5-dimethylhex-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDDSPXEBOXDR-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=C(\C)/C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-59-5
Record name NSC157584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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